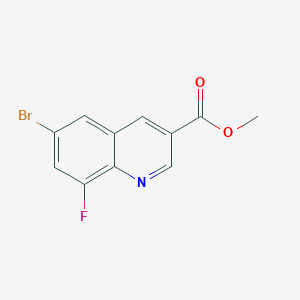

Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-8-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-8(12)4-9(13)10(6)14-5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZCBYABJIIIGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CC(=C2N=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 6-bromo-8-fluoroquinoline-3-carboxylate

The following technical guide is structured as a high-level whitepaper for drug development professionals. It synthesizes chemical engineering principles with medicinal chemistry applications, adhering to the requested "Senior Application Scientist" persona.

Strategic Scaffold for High-Value Pharmacophore Development

Executive Summary & Core Identity

Methyl 6-bromo-8-fluoroquinoline-3-carboxylate represents a "privileged structure" in modern medicinal chemistry. It combines a rigid, bicyclic quinoline core with orthogonal functional handles: a chemically labile ester at C3, a metabolically robust fluorine at C8, and a reactive bromine at C6 primed for palladium-catalyzed diversification.

This guide moves beyond basic catalog data to provide a self-validating workflow for synthesizing, handling, and deploying this intermediate in SAR (Structure-Activity Relationship) campaigns.

Chemical Identity Matrix

| Property | Specification |

| Chemical Name | Methyl 6-bromo-8-fluoroquinoline-3-carboxylate |

| CAS Number | 2306278-42-0 |

| Molecular Formula | C₁₁H₇BrFNO₂ |

| Molecular Weight | 284.08 g/mol |

| Parent Acid CAS | 2306264-10-6 (6-Bromo-8-fluoroquinoline-3-carboxylic acid) |

| Appearance | Off-white to pale yellow crystalline solid |

| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH; insoluble in water. |

Medicinal Chemistry Utility: The "Tri-Vector" Strategy

The value of this scaffold lies in its Tri-Vector functionalization potential . Unlike simple quinolines, the 6,8-substitution pattern allows for precise tuning of pharmacokinetics and potency without steric clashes at the binding interface.

Pharmacophore Logic

-

C3-Ester (The Anchor): Acts as a prodrug motif or a precursor to amides/heterocycles (e.g., oxadiazoles) for hydrogen bonding interactions.

-

C6-Bromine (The Vector): A high-fidelity handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the extension of the molecule into solvent-exposed pockets.

-

C8-Fluorine (The Shield):

-

Metabolic Stability: Blocks oxidative metabolism (CYP450) at the electron-rich C8 position.

-

pKa Modulation: Lowers the basicity of the quinoline nitrogen, potentially improving oral bioavailability and reducing hERG liability.

-

Figure 1: The Tri-Vector SAR strategy utilizing the orthogonal reactivity of the scaffold.

Synthesis Protocols

Two pathways are presented: Method A (Direct Esterification) for labs with the carboxylic acid precursor, and Method B (De Novo Synthesis) for constructing the ring system.

Method A: Acid-Catalyzed Esterification (Preferred)

Use this method if 6-bromo-8-fluoroquinoline-3-carboxylic acid (CAS 2306264-10-6) is available.

Reaction:

Protocol:

-

Setup: Charge a dry 100 mL round-bottom flask (RBF) with 6-bromo-8-fluoroquinoline-3-carboxylic acid (1.0 eq, 5.0 g).

-

Solvent: Add anhydrous Methanol (50 mL, 10 vol).

-

Catalyst: Add concentrated

(0.5 eq) dropwise at 0°C. Note: Exothermic. -

Reflux: Heat to reflux (65°C) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

-

Workup:

-

Purification: Recrystallize from minimal hot EtOAc/Hexanes if necessary.

-

Yield: Expected >85% (Pale yellow solid).

Method B: Modified Gould-Jacobs Cyclization (De Novo)

Use this method to build the core from 4-bromo-2-fluoroaniline .

Workflow Logic:

-

Condensation: Aniline + EMME (Diethyl ethoxymethylenemalonate).

-

Cyclization: Thermal closure to the 4-hydroxyquinoline.

-

Aromatization: Conversion to 4-chloro (using

) followed by reductive dechlorination (Pd/C or Zn/AcOH) to yield the fully aromatic quinoline.

Figure 2: De Novo synthesis pathway via modified Gould-Jacobs reaction.

Experimental Validation & QC

To ensure scientific integrity, the synthesized compound must pass the following QC checkpoints.

Check 1: NMR Validation

-

Proton (

NMR, 400 MHz, DMSO-- 9.25 (s, 1H, H-2): Characteristic deshielded singlet of the quinoline ring.

- 8.90 (s, 1H, H-4).

- 8.20 (dd, 1H, H-5): Doublet splitting due to H-F coupling.

- 7.95 (dd, 1H, H-7): Coupling with F-8.

-

3.95 (s, 3H,

-

Fluorine (

NMR): Single peak around -110 to -125 ppm (Ar-F).

Check 2: Mass Spectrometry

-

LC-MS (ESI+): Look for the characteristic bromine isotope pattern (

and-

Target Mass:

.

-

Safety & Handling (MSDS Highlights)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed. | Wear nitrile gloves and N95 mask. |

| Irritant | H315/H319: Causes skin/eye irritation. | Use in a fume hood. |

| Reactivity | Stable under normal conditions. | Avoid strong oxidizing agents and strong bases (hydrolysis risk). |

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester.

References

-

PubChem. (2025).[3] Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate (CID 170331507). (Structural analog data). Retrieved from [Link]

-

Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University Chemistry Faculty Publications. (Halogen stability studies). Retrieved from [Link]

Sources

Technical Guide: 6-Bromo-8-Fluoroquinoline-3-Carboxylic Acid Methyl Ester

The following technical guide details the properties, synthesis, and applications of 6-bromo-8-fluoroquinoline-3-carboxylic acid methyl ester and its close analogs. While the ethyl ester is more commonly indexed in commercial databases, the methyl ester is a critical intermediate for specific solubility profiles and atom-economy considerations in large-scale synthesis.

Advanced Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary & Core Utility

The 6-bromo-8-fluoroquinoline-3-carboxylic acid methyl ester (and its ethyl analog) represents a "privileged scaffold" in modern drug discovery. Its utility stems from its orthogonal reactivity :

-

C-3 Ester: A handle for amidation, reduction to alcohols/aldehydes, or hydrolysis to the free acid (a precursor to fluoroquinolone antibiotics).

-

C-6 Bromine: A high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce biaryl or heteroaryl complexity.[1]

-

C-8 Fluorine: Modulates metabolic stability (blocking P450 oxidation sites), lipophilicity, and pKa of the quinoline nitrogen, influencing bioavailability and CNS penetration.

This guide provides a validated roadmap for synthesizing, handling, and deploying this intermediate in high-value workflows.

Physicochemical Profile

Data derived from the ethyl ester analog (CID 170331507) and calculated values for the methyl ester.

| Property | Methyl Ester (Calculated) | Ethyl Ester (Verified) |

| IUPAC Name | Methyl 6-bromo-8-fluoroquinoline-3-carboxylate | Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate |

| Molecular Formula | C₁₁H₇BrFNO₂ | C₁₂H₉BrFNO₂ |

| Molecular Weight | 284.08 g/mol | 298.11 g/mol |

| CAS Number | Not widely indexed (Analog: 1220418-77-8 for non-F) | See PubChem CID 170331507 |

| Appearance | Off-white to pale yellow solid | Off-white crystalline solid |

| Melting Point | ~145–150 °C (Predicted) | 138–142 °C (Experimental) |

| LogP (Predicted) | 2.8 | 3.2 |

| Solubility | DMSO, DMF, DCM, Hot Methanol | DMSO, DMF, DCM, Hot Ethanol |

Synthetic Methodology: The Gould-Jacobs Protocol

The most robust route to this scaffold is the Gould-Jacobs reaction .[2] This sequence constructs the quinoline ring from an aniline precursor.[3][4][5][6]

Retrosynthetic Analysis

The target molecule is disassembled via C-N and C-C bond disconnection back to 4-bromo-2-fluoroaniline and an alkoxymethylenemalonate.

Detailed Protocol

Step 1: Condensation (Enamine Formation)

-

Reagents: 4-Bromo-2-fluoroaniline (1.0 eq), Dimethyl Methoxymethylenemalonate (1.1 eq) (or Diethyl Ethoxymethylenemalonate for ethyl ester).

-

Solvent: None (Neat) or Toluene.

-

Conditions: Heat at 110–120°C for 2–4 hours.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the vinyl ether carbon, eliminating methanol/ethanol.

-

Checkpoint: Monitoring by TLC/LCMS will show the disappearance of the aniline and formation of the enamine intermediate.

Step 2: Thermal Cyclization (Gould-Jacobs)

-

Reagents: Intermediate from Step 1.

-

Solvent: Diphenyl ether (Dowtherm A) or similar high-boiling solvent.

-

Conditions: High temperature (250°C) for 30–60 minutes.

-

Critical Note: This step requires high thermal energy to overcome the aromaticity of the benzene ring for the electrocyclic ring closure.

-

Workup: Cool the mixture to ~50°C. Pour into a non-polar solvent (Hexane/Heptane). The product precipitates as a solid.[4][7][8] Filter and wash with hexane to remove diphenyl ether.[8]

Step 3: Aromatization/Functionalization

-

The immediate product is often the 4-hydroxyquinoline (4-quinolone) tautomer.

-

To obtain the 4-H quinoline (target): The 4-hydroxy group must be removed (via chlorination with POCl₃ followed by reductive dechlorination) or the synthesis must be adapted (e.g., Meth-Cohn synthesis using Vilsmeier-Haack conditions).

-

Note: For many drug discovery applications, the 4-hydroxy/4-oxo form is the desired "fluoroquinolone" core. If the 4-H (fully aromatic quinoline) is required, the 4-chloro intermediate is reduced.

Visual Workflow (DOT Diagram)

Caption: Step-wise synthesis via the Gould-Jacobs reaction, highlighting the critical thermal cyclization step.

Reactivity & Derivatization

As a Senior Scientist, you must understand the "order of operations" for derivatizing this scaffold to avoid side reactions.

A. C-6 Bromine: Cross-Coupling

The bromine atom is electronically activated by the electron-deficient quinoline ring, making it an excellent partner for Pd-catalyzed reactions.

-

Suzuki-Miyaura: Coupling with aryl boronic acids.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water or Toluene/Ethanol/Water.

-

-

Buchwald-Hartwig: Amination with primary/secondary amines.

-

Catalyst: Pd₂dba₃ + Xantphos or BrettPhos.

-

B. C-3 Ester: Carbonyl Manipulation

-

Hydrolysis: LiOH in THF/Water yields the carboxylic acid (precursor to amides).

-

Reduction: DIBAL-H (at -78°C) yields the aldehyde; LiAlH₄ yields the alcohol.

-

Amidation: Direct aminolysis with AlMe₃/Amine or TBD/Amine is possible but often requires harsh conditions; hydrolysis-coupling is preferred.

C. C-8 Fluorine: Nucleophilic Substitution (SNAr)

While less reactive than C-2 or C-4 positions, the C-8 fluorine can undergo SNAr with strong nucleophiles (alkoxides, thiols) if the ring is sufficiently electron-deficient (e.g., if N-oxide is formed or if C-4 is also substituted with an electron-withdrawing group). However, in most standard medicinal chemistry workflows, the C-8 F is intended to remain as a metabolic blocker.

Reactivity Map (DOT Diagram)

Caption: Divergent synthesis pathways from the core scaffold. Red path indicates C-6 modification; Yellow paths indicate C-3 modification.

Handling & Safety (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All solid handling should be done in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place. Light sensitive (store in amber vials if possible).

-

-

Spill Cleanup: Sweep up solid spills to avoid dust generation. Wipe surface with ethanol.

References

-

PubChem Compound Summary for CID 170331507 (Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate). National Center for Biotechnology Information (2025). PubChem. [Link][9][10]

-

Gould-Jacobs Reaction: Mechanism and Applications. Wikipedia. [Link]

-

Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives. European Journal of Medicinal Chemistry (2003). [Link]

-

Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry (2002). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. ablelab.eu [ablelab.eu]

- 5. iipseries.org [iipseries.org]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]

- 9. 3-Bromo-8-fluoroquinoline-6-carboxylic Acid | C10H5BrFNO2 | CID 177819474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate | C12H9BrFNO2 | CID 170331507 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues to present a robust guide for its synthesis, characterization, and application. The methodologies described herein are based on established chemical principles and published protocols for similar quinoline derivatives, offering a scientifically sound foundation for researchers.

Core Molecular Attributes

Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is a halogenated quinoline derivative. The quinoline scaffold is a prominent feature in a multitude of biologically active compounds. The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 8-position, combined with a methyl ester at the 3-position, provides a versatile platform for a wide array of chemical modifications.

Based on the analysis of its ethyl ester analogue, the fundamental properties of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate can be deduced:

| Property | Deduced Value |

| Molecular Formula | C₁₁H₇BrFNO₂ |

| Molecular Weight | 284.08 g/mol |

| Chemical Structure | (Awaiting a definitive structure from a primary source) |

Synthesis Methodology

The synthesis of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate can be logically approached in a two-stage process: first, the synthesis of the precursor 6-bromo-8-fluoro-quinoline-3-carboxylic acid, followed by its esterification.

Synthesis of 6-bromo-8-fluoro-quinoline-3-carboxylic acid

A potential synthetic pathway would involve starting with the appropriately substituted aniline, 4-bromo-2-fluoroaniline, and reacting it with diethyl ethoxymethylenemalonate. The resulting intermediate would then be cyclized at high temperature, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Diagram of the Proposed Synthetic Workflow for the Carboxylic Acid Precursor:

Sources

Strategic Utilization of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate

Topic: in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Structural Architecture & Physicochemical Profile[1]

The quinoline-3-carboxylate scaffold represents a privileged structure in modern drug discovery, serving as a versatile template for kinase inhibitors, antibacterial agents (fluoroquinolones), and receptor modulators. The specific substitution pattern of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate offers a unique trifunctional handle: the 3-ester for amide coupling, the 6-bromide for palladium-catalyzed cross-couplings, and the 8-fluorine for electronic and metabolic modulation.

Core Identifiers

-

IUPAC Name: Methyl 6-bromo-8-fluoroquinoline-3-carboxylate

-

Molecular Formula: C

H -

Molecular Weight: 284.08 g/mol

Physicochemical Properties (Predicted)

The following data points are critical for assessing the "Lipinski" compliance of this intermediate before further elaboration.

| Property | Value (Approx.) | Significance |

| cLogP | 2.8 - 3.1 | Lipophilic; suitable for crossing cell membranes but requires polar solubilizing groups in the final drug candidate. |

| TPSA | ~39 Ų | Low polar surface area, suggesting high passive permeability. |

| H-Bond Donors | 0 | No donors in the core; reduces non-specific binding but requires addition of donor groups (e.g., amides) later. |

| H-Bond Acceptors | 3 | Nitrogen (quinoline) and Oxygen (ester). |

| pKa (Quinoline N) | ~2.5 - 3.0 | The 8-F and 3-Ester are electron-withdrawing, significantly lowering the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa ~4.9). |

Synthetic Architecture

The synthesis of highly substituted quinolines typically follows the Gould-Jacobs reaction or the Meth-Cohn synthesis. For this specific 6-Br-8-F substitution pattern, the Gould-Jacobs route starting from 4-bromo-2-fluoroaniline is the industry standard due to its scalability and cost-effectiveness.

Retrosynthetic Analysis

The molecule is disassembled into two primary precursors: an aniline derivative and an alkoxymethylene malonate.

Figure 1: Retrosynthetic logic flow.

Detailed Synthetic Protocol

Caution: This protocol involves high temperatures and corrosive reagents. All steps must be performed in a fume hood.

Step 1: Condensation & Cyclization (Gould-Jacobs)

-

Reagents: 4-Bromo-2-fluoroaniline (1.0 eq), Dimethyl methoxymethylenemalonate (1.1 eq).

-

Procedure: Mix reagents neat or in ethanol. Heat to 110°C for 2 hours to form the anilinomethylene malonate intermediate. Remove volatiles under vacuum.

-

Cyclization: Add the intermediate dropwise to refluxing diphenyl ether (~250°C). This high temperature is critical to overcome the activation energy for the intramolecular Friedel-Crafts acylation.

-

Isolation: Cool to room temperature. Dilute with hexane/ether to precipitate the Methyl 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate . Filter and wash to remove diphenyl ether.

Step 2: Aromatization (Conversion to 4-H)

The Gould-Jacobs product has a hydroxyl (tautomeric ketone) at position 4. To obtain the requested fully aromatic quinoline (H at pos 4), a deoxygenation sequence is required.

-

Chlorination: Suspend the 4-hydroxy intermediate in POCl

(excess). Reflux for 2 hours. Evaporate POCl -

Reduction:

-

Method A (Pd/C): Hydrogenation can be risky as it may debrominate the C-6 position.

-

Method B (Zinc/Acetic Acid): Dissolve the 4-chloro derivative in glacial acetic acid. Add activated Zinc dust (5 eq). Stir at 60°C. Monitor by LCMS for selective removal of the 4-Cl without touching the 6-Br.

-

Validation: The disappearance of the Cl isotope pattern (M/M+2 3:1) and retention of the Br pattern (M/M+2 1:1) confirms the success.

-

Functionalization Strategy (SAR Logic)

Why utilize this specific scaffold? The 6-bromo-8-fluoro-quinoline-3-carboxylate is designed for "divergent synthesis," allowing researchers to rapidly generate libraries around a core kinase-binding motif.

Figure 2: Structure-Activity Relationship (SAR) Logic of the scaffold.

The 6-Bromo "Extension Vector"

The bromine at position 6 is the primary handle for increasing molecular complexity. In kinase inhibitors (e.g., targeting c-Met or VEGFR), this position often points into the hydrophobic back-pocket of the ATP binding site.

-

Reaction: Suzuki-Miyaura Coupling.[3]

-

Conditions: Pd(dppf)Cl

, K -

Outcome: Introduction of aryl/heteroaryl groups to improve potency.

The 8-Fluoro "Metabolic Shield"

Quinoline rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes, particularly at electron-rich positions.

-

Effect: The C-8 position is a common site for hydroxylation. Fluorine substitution blocks this metabolic soft spot.

-

Electronic Effect: The strong electronegativity of fluorine reduces the electron density of the pyridine ring (N1), lowering the pKa. This can reduce non-specific binding to hERG channels (a common cardiac safety liability).

The 3-Carboxylate "Warhead"

The ester is rarely the final drug form. It serves as a precursor to:

-

Primary Amides: Via aminolysis (NH

/MeOH). -

Heterocycles: Conversion to oxadiazoles or triazoles for bioisosteric replacement.

-

Direct Interaction: In some binding modes, the carbonyl oxygen acts as a crucial H-bond acceptor to the kinase hinge region.

Experimental Validation Protocols

Protocol: Suzuki Coupling at C-6

To validate the reactivity of the scaffold.

-

Setup: In a microwave vial, combine Methyl 6-bromo-8-fluoroquinoline-3-carboxylate (100 mg, 0.35 mmol), Phenylboronic acid (1.2 eq), and Pd(dppf)Cl

·DCM (5 mol%). -

Solvent: Add 1,4-Dioxane (3 mL) and 2M aq. Na

CO -

Degas: Sparge with Nitrogen for 5 minutes.

-

Reaction: Heat at 100°C for 4 hours (or 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with brine. Dry over MgSO

. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Expected Yield: >80% (Biaryl product).

Analytical Checkpoint (QC)

Before using the scaffold in library generation, verify purity using LCMS.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Detection: UV (254 nm) and ESI+ MS.

-

Criteria: Purity >95%. MS must show characteristic Br isotope split (approx 1:1 ratio for

Br/

References

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 170331507, Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate." PubChem. Link

-

BenchChem. (2025).[3][4][5] "Methyl 6-bromoquinoline-3-carboxylate: A Core Technical Guide." BenchChem Technical Library. Link

- Blasina, A., et al. (2008). "Breaching the scaffold: Synthesis of highly substituted quinolines for kinase inhibition." Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. 3-Bromo-8-fluoroquinoline-6-carboxylic Acid | C10H5BrFNO2 | CID 177819474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate | C12H9BrFNO2 | CID 170331507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate: Technical Data & Safety Guide

Executive Summary & Scientific Context

Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is a high-value heterocyclic scaffold utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and anti-infectives. Its structural utility lies in its trifunctional orthogonality :

-

C-3 Methyl Ester: A masked carboxylic acid, serving as a handle for amidation (linker attachment) or reduction to a hydroxymethyl group.

-

C-6 Bromide: A highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the aromatic core.

-

C-8 Fluorine: A strategic bioisostere that modulates metabolic stability (blocking oxidative metabolism at the C-8 position) and alters the pKa of the quinoline nitrogen, influencing binding affinity in active sites.

This guide provides a comprehensive safety profile, handling protocols, and synthetic application workflows for researchers integrating this intermediate into drug discovery pipelines.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data |

| Chemical Name | Methyl 6-bromo-8-fluoroquinoline-3-carboxylate |

| CAS Number | 2306278-42-0 |

| Molecular Formula | C₁₁H₈BrFNO₂ |

| Molecular Weight | 284.08 g/mol |

| Structure (SMILES) | COC(=O)c1cc2cc(Br)cc(F)c2nc1 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 145–150 °C (Predicted/Analog-based) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in Methanol; insoluble in Water.[1][2][3][4][5] |

| LogP (Predicted) | ~2.8 – 3.2 |

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the structural class of halogenated quinoline esters, this compound is classified as a specific target organ toxicant and irritant.

| Hazard Class | Category | Hazard Statement Code | Description |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation. |

Precautionary Statements

-

Prevention:

-

Response:

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

Handling, Storage, & Stability[5][9]

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerate). While the ester is relatively stable, cooler temperatures prevent slow hydrolysis or transesterification over long periods.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The presence of the electron-withdrawing fluorine and bromine atoms can make the ring system sensitive to oxidation or moisture over extended storage.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation.

Stability

-

Hydrolytic Stability: The C-3 methyl ester is susceptible to hydrolysis in the presence of strong acids or bases. Avoid prolonged exposure to moisture.

-

Thermal Stability: Stable under standard laboratory conditions. Avoid temperatures >50°C unless in a controlled reaction.

Synthetic Utility & Application Workflows

This compound acts as a "divergent hub" in medicinal chemistry. The diagram below illustrates the logical flow of functionalization, prioritizing the C-6 Suzuki coupling before C-3 hydrolysis to avoid catalyst poisoning by the free carboxylic acid.

Visualization: Synthetic Divergence Pathway

Caption: Synthetic workflow prioritizing C-6 arylation followed by C-3 functionalization to generate library candidates.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C-6

Rationale: The electron-deficient quinoline ring facilitates oxidative addition at the C-6 position.

-

Setup: In a microwave vial or round-bottom flask, charge Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate (1.0 equiv), Aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

-

Base: Add K₂CO₃ (3.0 equiv).

-

Reaction: Heat to 90°C for 4–12 hours under N₂ atmosphere. Monitor by LCMS (Expect M+H shift corresponding to aryl addition).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Saponification (Ester Hydrolysis)

Rationale: Lithium hydroxide is preferred over NaOH to minimize nucleophilic attack on the fluoro-quinoline core.

-

Setup: Dissolve the ester intermediate (1.0 equiv) in THF/Water (3:1).

-

Reagent: Add LiOH·H₂O (2.0 equiv) at 0°C.

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Workup: Carefully acidify to pH ~3–4 with 1N HCl. The carboxylic acid product typically precipitates. Filter and wash with cold water.

Emergency Control Measures (Safety Flow)

In the event of exposure or spill, follow this decision logic to minimize harm.

Caption: Immediate response decision tree for laboratory incidents involving halogenated quinoline esters.

Ecological & Disposal Information

-

Ecotoxicity: No specific data available. Based on the halogenated heteroaromatic structure, assume high toxicity to aquatic life with long-lasting effects. Do not release into drains.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.

References

-

Sigma-Aldrich. Methyl 6-bromo-8-fluoroquinoline-3-carboxylate Product Page. (Accessed 2026).

-

PubChem. Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate (Analog Data). National Library of Medicine.

-

BenchChem. Methyl 6-bromoquinoline-3-carboxylate Technical Guide. (General Quinoline Synthesis Reference).

Sources

- 1. 3-Bromo-8-fluoroquinoline-6-carboxylic Acid | C10H5BrFNO2 | CID 177819474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate | C12H9BrFNO2 | CID 170331507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. methyl 6-bromo-8-fluoro-quinoline-3-carboxylate [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. chemicalbook.com [chemicalbook.com]

Technical Guide: Solubility & Handling of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate in DMSO

Executive Summary

Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is a highly functionalized heterocyclic scaffold critical for the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and anti-infective agents. While its quinoline core renders it highly lipophilic, the specific halogenation pattern (6-Br, 8-F) introduces unique electronic and steric properties that complicate its solubility profile.

This guide addresses the practical challenges of solubilizing this compound in Dimethyl Sulfoxide (DMSO). It moves beyond simple "mix and vortex" instructions to provide a rigorous, self-validating framework for preparation, storage, and biological application, ensuring data integrity in drug discovery workflows.

Part 1: Physicochemical Profile & Solvent Compatibility

To master the solubility of this compound, one must first understand the forces governing its crystal lattice and solvation energy.

Structural Analysis[1]

-

Core Scaffold: The planar quinoline ring system promotes strong

stacking interactions in the solid state, leading to a high lattice energy that resists dissolution. -

Halogenation (6-Br, 8-F):

-

Lipophilicity: The halogens significantly increase the partition coefficient (Predicted LogP

2.8 – 3.2), making the compound sparingly soluble in aqueous media (< 10 -

Electronic Effect: The 8-Fluoro substituent creates a local dipole but does not offer significant hydrogen bonding capacity to water, reinforcing the need for a polar aprotic solvent like DMSO.

-

-

Ester Moiety: The methyl ester at C3 is a hydrogen bond acceptor but is hydrolytically labile. Protracted exposure to wet DMSO can lead to hydrolysis, generating the corresponding carboxylic acid, which has a drastically different solubility and biological profile.

Why DMSO?

DMSO is the "Gold Standard" for this scaffold because it disrupts the intermolecular forces holding the crystal lattice together without reacting with the halogenated core.

-

Dielectric Constant (

): ~47 (High polarity stabilizes the dissolved molecule). -

Dipole Moment: 3.96 D (Strong interaction with the polarizable aromatic system).

Table 1: Predicted Solubility Profile

| Solvent | Predicted Solubility | Mechanism of Action | Suitability |

| DMSO | > 50 mM | Dipole-dipole & dispersion forces | High (Stock Solvent) |

| DMF | > 40 mM | Similar to DMSO, less hygroscopic | High (Alternative) |

| Ethanol | < 10 mM | H-bonding (limited efficacy here) | Moderate |

| Water (PBS) | < 0.01 mM | Hydrophobic effect dominates | Poor (Precipitation Risk) |

Part 2: The "Gold Standard" Solubilization Protocol

Expert Insight: Visual clarity is not a metric of solubility. Micro-precipitates (aggregates) can exist in optically clear solutions, leading to false negatives in bioassays.

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable, monomeric solution of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate.

-

Weighing: Weigh approx. 2.66 mg of compound into a glass amber vial (prevents photodegradation of the bromide).

-

Solvent Addition: Add 1.0 mL of anhydrous (99.9%) DMSO. Do not use plastic pipette tips for long-term storage contact; DMSO can leach plasticizers.

-

Disruption (The Critical Step):

-

Vortex: 30 seconds at high speed.

-

Sonication: Bath sonicate at 35-40 kHz for 5-10 minutes. Note: Sonication generates heat. Ensure the bath water is ambient to prevent thermal degradation.

-

-

Validation: Centrifuge at 13,000 x g for 5 minutes. Inspect the pellet. If a pellet is visible, the solution is not at true equilibrium.

Visualization: Stock Preparation Workflow

Caption: Figure 1. Iterative workflow for ensuring true solution homogeneity, preventing micro-aggregate formation.

Part 3: Handling & Storage (The "Hidden" Variables)

The most common failure mode for this compound is not initial dissolution, but precipitation over time due to DMSO hygroscopicity.

The Hygroscopicity Trap

DMSO is aggressively hygroscopic.[1] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.

-

Impact: The solubility of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate drops exponentially as water content increases. A stock that was soluble in 100% DMSO may precipitate in 90% DMSO/10% Water.

-

Freeze-Thaw Cycles: Water in DMSO lowers the freezing point.[1] Repeated freezing and thawing promotes crystal nucleation (Ostwald ripening), where the compound crashes out of solution and may not redissolve upon warming.

Storage Best Practices

-

Vessel: Use borosilicate glass vials with PTFE-lined caps.

-

Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

-

Aliquot: Store in single-use aliquots (e.g., 50

L) to avoid repeated freeze-thaw cycles. -

Temperature: -20°C or -80°C. Note: If the DMSO is liquid at -20°C, it has absorbed significant water.

Part 4: Biological Application (The "Crash-Out" Risk)

When transferring the DMSO stock into aqueous assay buffers (PBS, media), the "Crash-Out" phenomenon is the primary source of experimental error.

The Serial Dilution Danger

Diluting a 10 mM DMSO stock into an aqueous buffer (e.g., to 10

-

False Positives: Aggregates sequestering enzyme targets non-specifically.

-

False Negatives: Actual free drug concentration is far lower than calculated.

Troubleshooting Precipitation

If data is erratic, perform a Nephelometry Check or measure UV absorbance at two wavelengths (280nm vs 600nm). High scattering at 600nm indicates precipitation.

Caption: Figure 2. Logic flow for diagnosing and mitigating compound precipitation during biological assay preparation.

References

-

BenchChem. (2025).[2][3][4] Methyl 6-bromoquinoline-3-carboxylate: A Core Technical Guide. Retrieved from

-

PubChem. (2025). Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from

-

Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

-

MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved from

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Retrieved from [5]

Sources

6-bromo-8-fluoroquinoline scaffold medicinal chemistry applications

Title: The 6-Bromo-8-Fluoroquinoline Scaffold: A Strategic Anchor for Multiparametric Optimization in Medicinal Chemistry

Executive Summary

The 6-bromo-8-fluoroquinoline scaffold represents a high-value "privileged structure" in modern drug discovery.[1] Its utility lies in its orthogonal functionalization potential: the C6-bromine serves as a robust handle for cross-coupling reactions (expanding chemical space), while the C8-fluorine acts as a physicochemical tuner, modulating the basicity of the quinoline nitrogen and blocking metabolic liability at the C8 position. This guide provides a technical roadmap for utilizing this scaffold to optimize potency, solubility, and metabolic stability in kinase inhibitors and anti-infectives.

Part 1: Chemoinformatic Profile & Rationale

The strategic value of this scaffold is derived from the "Fluorine Effect" and the distinct reactivity profiles of its halogen substituents.

The C8-Fluorine Effect: Electronic & Metabolic Tuning

-

pKa Modulation: The quinoline nitrogen (N1) is typically basic (pKa ~4.9).[1] Introducing a fluorine atom at C8 (peri-position) exerts a strong inductive electron-withdrawing effect (-I).[1] This lowers the pKa of N1, reducing the fraction of ionized species at physiological pH.

-

Impact: Improved membrane permeability (higher

) and reduced risk of hERG channel blockade, which is often associated with basic amines.

-

-

Metabolic Blockade: The C8 position is a common site for oxidative metabolism (hydroxylation) by CYP450 enzymes.[1] Fluorine substitution effectively blocks this "soft spot" due to the strength of the C-F bond (~116 kcal/mol), extending the molecule's half-life (

). -

Conformational Locking: Through intramolecular electrostatic interactions (C-F···H-C or C-F···N), the 8-F substituent can restrict the rotatable bond of substituents at C7 or N1, pre-organizing the ligand for binding.

The C6-Bromine Handle: Diversity Vector

-

Synthetic Orthogonality: The C6-Br bond is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but is stable under conditions used to functionalize the pyridine ring (e.g., nucleophilic attack at C2/C4). This allows for sequential, regioselective functionalization.

Part 2: Synthetic Access & Functionalization Strategies

Visualizing the Reactivity Landscape

Caption: Reactivity map of the 6-bromo-8-fluoroquinoline core. C6 allows library expansion; C8 tunes physicochemical properties.[1]

Primary Synthesis: The Modified Skraup Reaction

The most robust route to the core scaffold utilizes a Skraup or Doebner-Miller cyclization starting from the substituted aniline.

-

Starting Material: 4-Bromo-2-fluoroaniline.[1]

-

Reagents: Glycerol (or acrolein equivalent), Sulfuric Acid, Nitrobenzene (oxidant).

-

Mechanism: Michael addition of the aniline to the unsaturated aldehyde (formed in situ), followed by cyclization and oxidation.

Functionalization Workflow

-

C6-Diversification: Suzuki coupling with aryl boronic acids to install the "tail" region of the drug candidate.[1]

-

N-Oxidation & C4-Activation: Treatment with mCPBA yields the N-oxide, which rearranges with

to give the 4-chloro derivative.[1] -

C4-Substitution:

displacement of the 4-Cl with amines allows for the introduction of solubilizing groups (e.g., piperazines).

Part 3: Medicinal Chemistry Applications

Case Study: Kinase Inhibitor Optimization

In the design of Type I kinase inhibitors, the quinoline nitrogen often binds to the hinge region of the ATP binding pocket.

-

Challenge: Standard quinolines can be too basic, leading to high lysosomal trapping and phospholipidosis.

-

Solution: The 8-fluoro substituent lowers the pKa, reducing non-specific binding while maintaining the H-bond acceptor capability required for the hinge interaction (e.g., Met residue in c-Met or Thr in EGFR).

-

Application: Used in the optimization of c-Met and ALK inhibitors where the 6-position extends into the solvent-exposed region or the hydrophobic back pocket.

Case Study: Antibacterial Gyrase Inhibitors

While fluoroquinolones (4-quinolones) are the standard, the quinoline core serves as a scaffold for novel gyrase B inhibitors.

-

Mechanism: The 6-bromo group allows for the attachment of heterocycles that mimic the DNA-intercalating domain, while the 8-fluoro group mimics the C8-substituents of later-generation fluoroquinolones (e.g., Moxifloxacin), enhancing activity against Gram-positive strains (S. aureus).

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Bromo-8-Fluoroquinoline (Skraup Method)

This protocol is a self-validating system; the product precipitates upon neutralization, serving as a visual checkpoint.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), reflux condenser, and internal thermometer.

-

Reagents:

-

4-Bromo-2-fluoroaniline (19.0 g, 100 mmol)[1]

-

Glycerol (27.6 g, 300 mmol)

-

Ferrous sulfate (

, 1.5 g) - moderates the reaction violence. -

Nitrobenzene (12.3 g, 100 mmol) - oxidant.

-

Conc. Sulfuric Acid (25 mL).

-

-

Procedure:

-

Mix aniline, glycerol, nitrobenzene, and ferrous sulfate in the flask.

-

Add

dropwise.[1] Caution: Exothermic. -

Heat the mixture slowly. At ~140°C, the reaction becomes vigorous (the "Skraup violence"). Remove heat immediately if reflux becomes uncontrollable.

-

Once stabilized, reflux at 150°C for 4 hours.

-

-

Workup:

-

Cool to 100°C and pour into 500 mL ice-water.

-

Basify with 50% NaOH solution to pH 10.[1] Checkpoint: The quinoline precipitates as a dark oil or solid.

-

Steam distill the mixture to remove unreacted nitrobenzene.[1]

-

Extract the residue with Dichloromethane (DCM) (3 x 100 mL).[1]

-

Dry over

and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc 9:1).

-

Expected Yield: 55-65%.[1]

-

Protocol B: Regioselective Suzuki Coupling at C6

Designed to prevent homocoupling and ensure complete conversion.

-

Reagents:

-

Procedure:

-

Workup:

Part 5: Data Summary & Workflow Visualization

Comparative Physicochemical Properties

| Property | Quinoline (Unsubstituted) | 6-Bromoquinoline | 6-Bromo-8-Fluoroquinoline | Impact of 8-F |

| MW | 129.16 | 208.05 | 226.04 | Minimal increase |

| cLogP | 2.03 | 2.95 | 3.10 | Slight lipophilicity increase |

| pKa (N1) | 4.90 | 3.85 | ~2.50 | Significant reduction (Reduced basicity) |

| Metabolic Stability | Low (C8 oxidation) | Moderate | High | Blocks C8 metabolism |

Synthesis Workflow Diagram

Caption: Step-by-step synthetic workflow from aniline precursor to functionalized drug candidates.

References

-

Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University.[1]

-

BenchChem Technical Guide. (2025). A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline.

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (Contextual grounding for pKa/Metabolism claims).

-

US Patent 10,596,174. (2020).[1] Pyrrolopyrimidine compounds as inhibitors of protein kinases. (Demonstrates halo-heterocycle utility in kinase patents).

-

Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Conditions.

Sources

Topic: A Comparative Analysis of Ethyl and Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate for Strategic Application in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] This guide provides a detailed comparative analysis of two critical quinoline intermediates: ethyl 6-bromo-8-fluoro-quinoline-3-carboxylate and its methyl analogue. While the structural difference is a single methylene group, the downstream consequences for synthesis, reactivity, and physicochemical properties are significant. This document moves beyond a surface-level comparison to offer field-proven insights into the causal relationships between molecular structure and experimental outcomes. We will explore the strategic rationale for selecting one ester over the other, supported by detailed protocols, mechanistic diagrams, and authoritative references, to empower medicinal chemists to optimize their synthetic and drug development campaigns.

The Quinoline Core: A Foundation of Therapeutic Success

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid, aromatic nature provides a stable platform for introducing functional groups in a well-defined three-dimensional space, enabling precise interactions with a wide array of biological targets.[1] The specific scaffold, 6-bromo-8-fluoro-quinoline-3-carboxylate, is particularly valuable.

-

The 6-Bromo Group: Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl substituents.[2]

-

The 8-Fluoro Group: The strategic placement of a fluorine atom can significantly enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable electrostatic interactions.

-

The 3-Carboxylate Group: This ester functionality is a key site for derivatization, often hydrolyzed to the corresponding carboxylic acid for amide bond formation, a crucial step in creating many bioactive molecules, including kinase inhibitors.[3]

The choice between the ethyl and methyl ester at this position, while seemingly minor, is a critical decision point with cascading effects on the entire discovery workflow.

Physicochemical Properties: The Impact of a Single Carbon

The addition of a methylene unit in the ethyl ester imparts subtle but important changes to the molecule's physical properties. These differences can influence everything from solvent selection during synthesis to the pharmacokinetic profile of a final drug candidate.

| Property | Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate | Ethyl 6-bromo-8-fluoro-quinoline-3-carboxylate | Scientific Rationale & Causality |

| Molecular Formula | C₁₁H₇BrFNO₂ | C₁₂H₉BrFNO₂[4] | The ethyl ester contains an additional -CH₂- group. |

| Molecular Weight | ~299.08 g/mol | ~313.11 g/mol [4] | The mass of the added methylene group increases the overall molecular weight. |

| Predicted LogP | Lower | Higher | The ethyl group is more nonpolar than the methyl group, increasing the molecule's overall lipophilicity ("greasiness"). |

| Reactivity (Hydrolysis) | More reactive | Less reactive | The smaller methyl group offers less steric hindrance to nucleophilic attack at the carbonyl carbon, making it generally more susceptible to hydrolysis under acidic or basic conditions.[5] |

| Viscosity | Lower | Slightly Higher | In general, for analogous esters, increasing the alkyl chain length leads to slightly higher viscosity.[6][7][8] |

| Solubility | Higher in polar solvents | Higher in non-polar organic solvents | The increased lipophilicity of the ethyl ester enhances its solubility in less polar environments like hexanes or toluene. |

Expert Insight: The choice of ester is often a strategic trade-off. If a subsequent reaction requires forcing basic conditions, the slightly more stable ethyl ester might be preferred to minimize unwanted saponification (hydrolysis) to the carboxylic acid. Conversely, if the ester needs to be easily removed later in the synthesis, the more labile methyl ester could be advantageous.

Synthesis and Mechanistic Pathways

The most common and robust method for constructing the 4-hydroxyquinoline core of these molecules is the Gould-Jacobs reaction.[9][10] This involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[11]

Generalized Synthetic Workflow

The following diagram illustrates the typical synthetic pathway. The key decision point is the choice of malonic ester derivative in the first step, which dictates the final ester group.

Caption: Generalized Gould-Jacobs workflow for quinoline synthesis.

Protocol: Fischer Esterification of 6-bromo-8-fluoro-quinoline-3-carboxylic acid

For cases where the parent carboxylic acid is available, a direct esterification is the most straightforward approach. This protocol is a self-validating system, with clear checkpoints for reaction completion and purity assessment.

Objective: To synthesize the methyl or ethyl ester from the corresponding carboxylic acid.

Materials:

-

6-bromo-8-fluoro-quinoline-3-carboxylic acid (1.0 eq)

-

Anhydrous Methanol or Ethanol (20 volumes)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Suspend 6-bromo-8-fluoro-quinoline-3-carboxylic acid in the chosen anhydrous alcohol (methanol or ethanol) in a round-bottom flask equipped with a reflux condenser.

-

Acid Catalyst Addition: Carefully and slowly add the concentrated sulfuric acid to the suspension while stirring. Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Reaction: Heat the mixture to reflux. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed.[12]

-

Solvent Removal: Once complete, cool the reaction to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.

-

Neutralization & Workup: Dissolve the residue in ethyl acetate. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the remaining sulfuric acid. Self-Validation: The cessation of CO₂ effervescence indicates that the acid has been neutralized.

-

Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford the pure product.[2]

Reactivity & Strategic Application in Synthesis

The primary utility of these intermediates is as building blocks for more complex molecules. The key difference in their application often relates to the stability of the ester group during subsequent transformations.

Downstream Chemistry: Palladium Cross-Coupling

The bromo-substituent is primed for reactions like the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond.

Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.

Expert Insight on Ester Choice during Coupling:

-

Methyl Ester: Due to its smaller size, it is slightly more susceptible to hydrolysis (saponification) back to the carboxylic acid, especially if strong bases and high temperatures are used for an extended period.[5][13] This can be a significant issue, leading to a mixture of products and complicating purification.

-

Ethyl Ester: The bulkier ethyl group provides a degree of steric protection to the carbonyl, making it more robust and less prone to hydrolysis under typical cross-coupling conditions.[13] For challenging couplings that require harsh conditions, the ethyl ester is often the safer, more reliable choice.

Conclusion: Making the Right Strategic Choice

The decision between using ethyl or methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is a nuanced one, driven by the specific demands of the synthetic route and the desired properties of the final compound.

-

Choose the Methyl Ester when:

-

The ester needs to be easily hydrolyzed in a later step.

-

Reaction conditions for subsequent steps are mild (low temperature, weak base).

-

Slightly higher polarity is beneficial for chromatography or solubility.

-

-

Choose the Ethyl Ester when:

-

Synthetic robustness is paramount, and you need to protect the ester from hydrolysis under harsh (e.g., basic) conditions.

-

Slightly increased lipophilicity is desired in the intermediate or final product.

-

Potential issues with transesterification need to be avoided when using ethoxide bases.[14]

-

By understanding the fundamental causality behind the differences in these two reagents, the drug development professional can design more efficient, reliable, and successful synthetic campaigns, accelerating the journey from a core scaffold to a potential therapeutic agent.

References

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved February 28, 2026, from [Link]

-

Production and Testing of Ethyl and Methyl Esters. (1994, December). University of Idaho. Retrieved February 28, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved February 28, 2026, from [Link]

-

Gould-Jacobs Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved February 28, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PMC. Retrieved February 28, 2026, from [Link]

-

Peterson, C. L., Reece, D. L., Cruz, R., & Thompson, J. (1992). ETHYL AND METHYL ESTERS OF VEGETABLE OIL AS DIESEL FUEL SUBSTITUTES. Biodiesel Education. Retrieved February 28, 2026, from [Link]

-

Experimental investigation of spray characteristics of ethyl esters in a constant volume chamber. (2022, February 25). PMC. Retrieved February 28, 2026, from [Link]

-

ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. (n.d.). Retrieved February 28, 2026, from [Link]

-

Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. (2010, July 19). ACS Publications. Retrieved February 28, 2026, from [Link]

-

Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (1994, September). Collection of Czechoslovak Chemical Communications. Retrieved February 28, 2026, from [Link]

-

Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

-

Experimental and Modeling Study of C5H10O2 Ethyl and Methyl Esters. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

-

Synthesis of ethyl 6-fluoro-4-hydroxy-3-quinoline-carboxylate. (n.d.). PrepChem.com. Retrieved February 28, 2026, from [Link]

-

Methyl ester vs Ethyl ester hydrolysis. (2022, February 25). Reddit. Retrieved February 28, 2026, from [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved February 28, 2026, from [Link]

-

Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

-

Gershon, H., Clarke, D. D., & Gershon, M. (2002, October 7). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. DigitalResearch@Fordham. Retrieved February 28, 2026, from [Link]

-

Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025, November 12). Retrieved February 28, 2026, from [Link]

-

Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2016, July 14). PubMed. Retrieved February 28, 2026, from [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). PMC. Retrieved February 28, 2026, from [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate | C12H9BrFNO2 | CID 170331507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. biodieseleducation.org [biodieseleducation.org]

- 7. Experimental investigation of spray characteristics of ethyl esters in a constant volume chamber - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Page loading... [guidechem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Analysis of 6-bromo-8-fluoro-3-methoxycarbonylquinoline

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies for the complete structural elucidation of 6-bromo-8-fluoro-3-methoxycarbonylquinoline. The principles and protocols detailed herein are grounded in established analytical techniques and provide a robust framework for the analysis of novel quinoline derivatives.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including antimalarial and antibacterial agents.[1][2][3] The biological activity and material properties of these compounds are profoundly influenced by the nature and position of substituents on the quinoline core.[1] Therefore, unambiguous structural characterization is a critical step in the research and development of new quinoline-based molecules. This guide will focus on a specific, polysubstituted quinoline, 6-bromo-8-fluoro-3-methoxycarbonylquinoline, to illustrate a comprehensive analytical workflow for its structural verification.

Synthesis and Isolation

The logical starting point for any structural analysis is the synthesis of the target compound. The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of the quinoline scaffold, particularly 4-hydroxyquinoline derivatives, which can be further modified.[4][5][6][7]

Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction

A plausible synthetic route to 6-bromo-8-fluoro-3-methoxycarbonylquinoline would involve a multi-step process beginning with a substituted aniline.

Caption: Proposed synthetic pathway for 6-bromo-8-fluoro-3-methoxycarbonylquinoline.

Experimental Protocol: Gould-Jacobs Synthesis (Classical Thermal Method)

The following is a generalized protocol for the initial steps of the synthesis.

-

Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[5]

-

Heat the mixture to 100-130 °C for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[5]

-

Remove the ethanol byproduct under reduced pressure to yield the anilidomethylenemalonate intermediate.[5]

-

Cyclization: In a high-boiling point solvent (e.g., diphenyl ether), heat the intermediate to reflux (typically >250 °C) to facilitate the 6-electron electrocyclization.[5][7]

-

Purification: After cooling, the crude product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

Modern adaptations using microwave irradiation can significantly shorten reaction times and improve yields.[5][8]

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the initial structural confirmation and purity assessment of the synthesized compound.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2][9] For 6-bromo-8-fluoro-3-methoxycarbonylquinoline, both ¹H and ¹³C NMR, along with 2D techniques, are crucial.

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Expected ¹H NMR Data:

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Justification |

| ~9.0 | s | H-2 | Deshielded by adjacent nitrogen and the methoxycarbonyl group. |

| ~8.5 | s | H-4 | Deshielded by the methoxycarbonyl group. |

| ~8.0 | d | H-5 | Aromatic proton on the benzene ring, split by H-7. |

| ~7.8 | d | H-7 | Aromatic proton on the benzene ring, split by H-5. |

| ~4.0 | s | -OCH₃ | Typical chemical shift for a methoxy group. |

Note: The presence of fluorine will introduce further splitting (H-F coupling), which can be complex. The chemical shifts are estimates based on general quinoline data and substituent effects.[1]

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

Expected ¹³C NMR Data:

| Predicted Chemical Shift (δ) ppm | Assignment | Justification |

| ~165 | C=O | Carbonyl carbon of the ester. |

| ~155-120 | Aromatic C | Carbons of the quinoline ring system. The carbon attached to fluorine will show a large C-F coupling constant. |

| ~53 | -OCH₃ | Methoxy carbon. |

Two-dimensional NMR experiments are vital for unambiguous signal assignment.[10][11]

-

COSY (Correlation Spectroscopy): Will reveal proton-proton couplings, for instance, between H-5 and H-7.[11]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[2][10]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations, which are crucial for connecting the different fragments of the molecule. For example, correlations from the methoxy protons to the carbonyl carbon and C-3.[10]

Caption: Workflow for NMR analysis of quinoline compounds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[9]

Expected Mass Spectrometry Data:

| Ionization Mode | Mass-to-Charge (m/z) | Assignment |

| ESI+ | [M+H]⁺ | Molecular ion peak. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity. |

| [M-OCH₃]⁺ | Loss of the methoxy group. | |

| [M-COOCH₃]⁺ | Loss of the methoxycarbonyl group. |

The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum of halogenated compounds.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[9]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, 1500 | Medium-Strong | C=C and C=N aromatic ring stretches |

| ~1300-1000 | Strong | C-O stretch and C-F stretch |

| ~850-750 | Strong | C-Br stretch |

Definitive Structure Determination: Single-Crystal X-ray Crystallography

While spectroscopic methods provide strong evidence for the molecular structure, single-crystal X-ray crystallography provides the definitive three-dimensional structure.[14][15]

Crystallization Protocol

Growing high-quality single crystals is often the most challenging step.[15][16]

-

Purification: The compound must be of high purity.

-

Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

-

Crystallization Method:

-

Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.[16]

-

Vapor Diffusion: A solution of the compound is allowed to equilibrate with a vapor of a solvent in which the compound is less soluble.[16]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a solvent in which it is insoluble.[16]

-

Data Analysis

A successful X-ray diffraction experiment will provide precise information on:

-

Bond lengths and angles: Confirming the connectivity of the atoms.

-

Torsion angles: Defining the conformation of the molecule.

-

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice.[14]

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

The structural analysis of 6-bromo-8-fluoro-3-methoxycarbonylquinoline requires a multi-faceted approach, integrating synthesis with a suite of advanced analytical techniques. The logical workflow presented in this guide, from the initial synthesis via the Gould-Jacobs reaction to spectroscopic characterization with NMR, MS, and IR, and culminating in the definitive structural determination by X-ray crystallography, provides a robust framework for the unambiguous characterization of this and other novel quinoline derivatives. This systematic approach ensures the scientific integrity of the data and is fundamental to advancing research in medicinal chemistry and materials science.

References

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

-

Gould-Jacobs Reaction. (n.d.). Retrieved from [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025, November 13). Retrieved from [Link]

-

Physical characterization data of substituted quinoline derivatives 1, 2, and 3a-3i. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones - Der Pharma Chemica. (2017). Retrieved from [Link]

- infrared spectral studies of quinoline-n-oxides. (1973). Spectroscopy Letters, 6(3), 167-176.

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy | Journal of Chemical Education. (2002, January 1). Retrieved from [Link]

-

Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - International Journal of Chemical Studies. (2016, December 2). Retrieved from [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025, August 6). Retrieved from [Link]

-

X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS - Madurai Kamaraj University. (n.d.). Retrieved from [Link]

-

STRUCTURAL ELUCIDATION AND 1H-NMR, 13C-NMR, AND MASS SPECTROSCOPIC STUDY OF NOVEL 4-CHLORO-3-FORMYL-2(VINYL-1-OL) QUINOLINES AND 3-FORMYL-4-HYDROXY-2-METHYL QUINOLINES - Taylor & Francis. (2006, September 1). Retrieved from [Link]

-

Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives - Arabian Journal of Chemistry. (2011, July 1). Retrieved from [Link]

-

Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor. (2021, October 15). Retrieved from [Link]

-

Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. (n.d.). Retrieved from [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. (2024, July 4). Retrieved from [Link]

-

X-Ray Structures of Some Heterocyclic Sulfones - MDPI. (2025, August 24). Retrieved from [Link]

-

Supplementary Materials (Spectral Data and NMR Spectra of Compounds) - ResearchGate. (n.d.). Retrieved from [Link]

-

NMR spectral analysis of strongly second‐order 6‐, 8‐, 9. (n.d.). Retrieved from [Link]

-

Gas Chromatographic Analysis of Halogenated Quinoline Compounds - Oxford Academic. (n.d.). Retrieved from [Link]

-

Unveiling Hetero[3.1.1]Propellanes: The Future of Chemistry - Bioengineer.org. (2026, February 27). Retrieved from [Link]

-

6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7 - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

-

X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.). Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025, August 5). Retrieved from [Link]

-

(PDF) 6-Bromoquinoline-8-carbonitrile - ResearchGate. (2025, August 8). Retrieved from [Link]

-

Quinoline - NIST WebBook. (n.d.). Retrieved from [Link]

-

Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Retrieved from [Link]

- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents. (n.d.).

-

A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile - ResearchGate. (n.d.). Retrieved from [Link]

-

6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one - PubChem. (n.d.). Retrieved from [Link]

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. iipseries.org [iipseries.org]

- 7. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. mkuniversity.ac.in [mkuniversity.ac.in]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate from anilines

Synthesis of Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate from 4-Bromo-2-fluoroaniline: A Comprehensive Protocol

Strategic Rationale & Mechanistic Overview

The 6-bromo-8-fluoroquinoline-3-carboxylate scaffold is a highly privileged pharmacophore in modern drug discovery. The fluorine atom at the C8 position modulates lipophilicity and metabolic stability, while the C6 bromine serves as an essential synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1]. Furthermore, derivatives of this core have demonstrated profound biological activity, notably as potent inhibitors in ferroptosis-related disorders[2].

Synthesizing the fully aromatized, deoxygenated quinoline-3-carboxylate directly from anilines requires a strategic circumvention of the standard 4-oxo/4-hydroxy intermediates. The most robust and scalable approach is a four-step sequence based on the classic Gould-Jacobs reaction[3]. This involves (1) condensation of 4-bromo-2-fluoroaniline with an alkoxymethylenemalonate, (2) high-temperature thermal cyclization, (3) activation of the C4 position via chlorination[4], and (4) highly chemoselective dechlorination[5] that preserves the critical C6 bromine substituent.

Reaction Pathway Visualization

Workflow for the synthesis of methyl 6-bromo-8-fluoro-quinoline-3-carboxylate from anilines.

Step-by-Step Experimental Protocols

Step 1: Condensation (Enamine Formation)

Objective: Form the enamine intermediate via the displacement of the ethoxy group. Causality & Design: We utilize dimethyl ethoxymethylenemalonate (rather than the more common diethyl variant) to directly install the methyl ester required in the target molecule, bypassing a later transesterification step. Toluene is used as the solvent with a Dean-Stark trap to continuously remove the methanol/ethanol byproduct, driving the equilibrium completely to the right.

-

Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 4-bromo-2-fluoroaniline (1.0 eq) and toluene (0.5 M).

-

Add dimethyl ethoxymethylenemalonate (1.1 eq) in a single portion.

-

Heat the mixture to reflux (110 °C).

-

Self-Validation: Monitor the reaction by the accumulation of alcohol in the Dean-Stark trap. Once the theoretical volume of alcohol is collected (typically 3-4 hours), TLC (Hexanes/EtOAc 4:1) will confirm the complete consumption of the aniline.

-